molecular formula C12H12N4O B2873110 N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide CAS No. 2411293-84-8

N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide

Cat. No. B2873110
CAS RN: 2411293-84-8
M. Wt: 228.255
InChI Key: KBVZBVDEWPAHEG-UHFFFAOYSA-N
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Description

N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide, also known as MIBY, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIBY is a member of the imidazoacridinone family of compounds, which have been shown to exhibit a variety of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to induce DNA damage and inhibit the activity of DNA repair enzymes. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to modulate the immune system, enhancing the activity of immune cells that can target and destroy cancer cells.

Advantages and Limitations for Lab Experiments

N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods of time. However, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has not been extensively tested in animal models, and its safety profile is not well established.

Future Directions

There are several future directions for research on N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide. One area of research could focus on the development of new synthetic methods for N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide that are more efficient and cost-effective. Another area of research could focus on the optimization of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide for use as a radiosensitizer in cancer treatment. Additionally, further studies could be conducted to better understand the mechanism of action of N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide and its potential applications in other areas of scientific research.

Synthesis Methods

N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide can be synthesized by the reaction of 7-methylimidazo[1,2-a]pyrimidin-2-amine with propargyl bromide in the presence of a base. The resulting compound is then treated with hydrochloric acid to yield N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide. This synthesis method has been optimized to produce high yields of pure N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide.

Scientific Research Applications

N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has also been studied for its potential use as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. In addition, N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide has been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-3-4-11(17)13-7-10-8-16-6-5-9(2)14-12(16)15-10/h5-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVZBVDEWPAHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CN2C=CC(=NC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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